Phosphorous diphenyl ester

Description

Context within Organophosphorus Compounds and Their Diverse Chemical Architectures

Organophosphorus compounds are a broad and diverse class of organic molecules containing a phosphorus atom. neptjournal.comwikipedia.org Their chemical architecture is highly variable, leading to a wide range of properties and applications. wikipedia.org The definition of an organophosphorus compound can be broad; in industrial and environmental chemistry, it refers to any compound with an organic substituent, not necessarily requiring a direct phosphorus-carbon (P-C) bond. wikipedia.org This class includes esters, amides, and anhydrides of phosphoric, phosphorothioic, and phosphorodithioic acids. neptjournal.com

These compounds are generally classified based on the oxidation state of the phosphorus atom and the nature of the groups attached to it. wikipedia.org Major categories include organophosphorus(V) compounds, such as phosphate (B84403) esters (O=P(OR)₃), phosphonates (RP(=O)(OR')₂), and phosphinates (R₂P(=O)(OR')), as well as organophosphorus(III) compounds like phosphites (P(OR)₃), phosphonites (RP(OR')₂), and phosphinites (R₂P(OR')). wikipedia.orgwikipedia.org

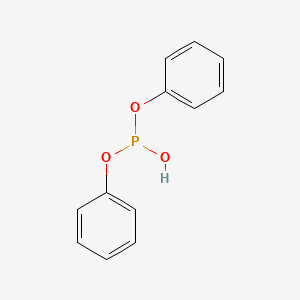

Phosphorous diphenyl ester, more commonly known as diphenyl phosphite (B83602) or its IUPAC name, diphenyl phosphonate (B1237965), falls within this extensive family. biosynth.comwikipedia.org It is a diorganophosphite with the formula (C₆H₅O)₂P(O)H, featuring a tetrahedral phosphorus center. wikipedia.org While the name "phosphite" suggests a P(III) compound, diphenyl phosphite exists predominantly in the phosphonate form, which is a P(V) tautomer. This places it among the esters of phosphonic acid. wikipedia.orgwikipedia.org Its structure, containing two phenoxy groups and a direct P-H bond, gives it distinct reactivity compared to tri-esters like triphenyl phosphate. wikipedia.orgnih.gov

Fundamental Principles Governing the Chemistry of this compound

The chemical behavior of this compound (diphenyl phosphite) is dictated by its molecular structure and properties. It is typically a colorless to pale yellow, viscous liquid with an aromatic odor. ontosight.ai888chem.com It is soluble in many organic solvents like ethanol, ether, and benzene, but has limited solubility in water. ontosight.ai888chem.com

Table 1: Physical and Chemical Properties of this compound (Diphenyl Phosphite)

| Property | Value |

| IUPAC Name | Diphenyl phosphonate |

| Synonyms | Diphenyl hydrogen phosphite, Phosphorous acid diphenyl ester |

| CAS Number | 4712-55-4 |

| Molecular Formula | C₁₂H₁₁O₃P |

| Molar Mass | 234.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.223 g/mL at 25 °C |

| Melting Point | 12 °C |

| Boiling Point | 218-219 °C at 26 mmHg |

| Refractive Index | 1.5565 to 1.5585 (20°C) |

Data sourced from references: biosynth.comwikipedia.orgontosight.aichemicalbook.comcymitquimica.comthermofisher.com

Synthesis:

Several methods exist for the synthesis of diphenyl phosphite.

A common laboratory and industrial preparation involves the reaction of phosphorus trichloride (B1173362) with phenol (B47542). wikipedia.orgontosight.ai

An alternative route is the reaction of two moles of a triaryl phosphite, such as triphenyl phosphite, with one mole of phosphorous acid. google.com This method is straightforward as it produces no byproducts, with the purity depending on the stoichiometry and completeness of the reaction. google.com

It can also be prepared via the direct esterification of monophenyl phosphite with phenol using specific catalysts. oup.com

Reactivity:

The reactivity of diphenyl phosphite is characterized by several key transformations:

Kabachnik-Fields Reaction: In a notable reaction, diphenyl phosphite reacts with aldehydes and amines to produce α-aminophosphonates. wikipedia.org This is a significant method for forming carbon-phosphorus bonds.

Transesterification and Oxidation: The compound can undergo transesterification and oxidation to yield other phosphorus-containing molecules. ontosight.ai

Disproportionation: In the presence of tertiary amines, diphenyl phosphite can undergo disproportionation to form triphenyl phosphite. oup.com

Inhibitor Synthesis: Diphenyl esters of α-aminoalkylphosphonic acids, derived from diphenyl phosphite, are known to be potent and selective irreversible inhibitors of serine proteinases. tandfonline.com

Evolution of Academic Inquiry into this compound and Related Structures

The study of organophosphorus chemistry has a rich history dating back to the 19th century. Early explorations into "phosphoric ether" were conducted by chemists like Jean Pierre Boudet around the beginning of the century. researchgate.net The first synthesis of an organophosphorus compound, triethyl phosphate, is credited to Franz Anton Voegeli in 1848. researchgate.net This was followed by the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont, a compound later identified as the first-known cholinesterase inhibitor. researchgate.netmdpi.com Throughout the latter half of the 19th century, foundational work by chemists like Michaelis, who studied the reactions of trialkyl phosphites in 1898, and the development of phosphorus oxychloride synthesis by Wurtz, laid the groundwork for the field. mdpi.com

The 20th century saw a rapid expansion of organophosphorus chemistry, driven by both academic curiosity and industrial application. researchgate.net Diphenyl phosphite itself was first reported in the chemical literature by Milobendzki and Szulgin in 1917. google.com A significant surge in research occurred in the 1930s and 1940s, notably through the work of Gerhard Schrader and his team at IG Farben in Germany. researchgate.netmdpi.com Their systematic investigation led to the synthesis of thousands of organophosphorus compounds, which resulted in the development of both highly effective insecticides and highly toxic nerve agents like Tabun and Sarin. researchgate.netnih.govrsc.org This dual-purpose research became a major theme, with efforts to create pesticides with low mammalian toxicity running parallel to the development of chemical warfare agents. nih.gov

Academic inquiry has continued to evolve, exploring the synthesis of various organophosphorus structures for diverse applications. Research has focused on creating analogues of natural amino acids, where diphenyl phosphonate derivatives have been synthesized to act as specific enzyme inhibitors. tandfonline.com More recently, academic focus has also shifted to understanding the environmental presence and metabolic fate of these compounds, as diphenyl phosphate (a related compound and metabolite) is frequently detected in the environment due to the breakdown of larger aryl phosphate esters like triphenyl phosphate. nih.govnih.govacs.org

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H11O3P |

|---|---|

Poids moléculaire |

234.19 g/mol |

Nom IUPAC |

diphenyl hydrogen phosphite |

InChI |

InChI=1S/C12H11O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13H |

Clé InChI |

FYOYCZHNDCCGCE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OP(O)OC2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for Phosphorous Diphenyl Ester and Its Chemical Derivatives

Classical Esterification Routes for Phosphorous Diphenyl Ester Formation

Classical methods for forming the P-O-Ar bond in diphenyl esters primarily rely on direct condensation reactions or the use of reactive phosphorus halides. These foundational techniques are well-established in organic synthesis.

The direct reaction between a phosphorus acid and phenol (B47542) represents a fundamental approach to esterification. This method involves the formation of a P-O bond with the concurrent elimination of a small molecule, typically water.

One route involves the reaction of phosphoric acid with an excess of phenol. For instance, diphenyl hydrogen phosphate (B84403) can be synthesized from 85% phosphoric acid and phenol in the presence of catalysts such as triethylamine (B128534) and 1-butylimidazole. chemicalbook.com The reaction is driven to completion by heating at high temperatures (e.g., 230 °C) and removing the water byproduct. chemicalbook.com

Another classical approach is the transesterification reaction. Diphenyl phosphite (B83602) can be produced by reacting triphenyl phosphite with phosphorous acid. google.com This equilibrium-driven process is facilitated by heating the reactants, often to temperatures around 160 °C, to form the desired product and phenol as a byproduct. google.com Similarly, direct esterification of monophenyl phosphite with phenol has been used to prepare diphenyl phosphite. oup.com Polycondensation reactions, such as that between diphenyl H-phosphonate and diols, also utilize this principle to form polymeric phosphate esters. acs.org

Table 1: Examples of Condensation Reactions for Diphenyl Phosphate/Phosphite Synthesis

| Phosphorus Precursor | Phenolic Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phosphoric acid (85%) | Phenol | Triethylamine, 1-Butylimidazole, 230 °C | Diphenyl hydrogen phosphate | 71% | chemicalbook.com |

| Triphenyl phosphite | Phosphorous acid | 160 °C | Diphenyl phosphite | - | google.com |

Halophosphorylation utilizes highly reactive phosphorus halides, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), to react with phenol. These reactions are typically vigorous and produce hydrogen chloride (HCl) as a byproduct, which must be removed or neutralized.

The synthesis of diphenyl phosphite is commonly achieved by treating phosphorus trichloride with phenol. wikipedia.org The stoichiometry of the reactants is crucial in determining the product distribution. A controlled dropwise addition of PCl₃ to a mixture of phenol and water, followed by heating, can yield diphenyl phosphite. google.com The HCl byproduct is subsequently removed by heating under reduced pressure while introducing nitrogen. google.com

Phosphorus oxychloride is a key reagent for synthesizing diphenyl chlorophosphate, an important intermediate for various other diphenyl phosphate esters and derivatives. google.comgoogle.com The reaction between POCl₃ and phenol is often catalyzed by a Lewis acid and can produce a mixture of products, including monophenyl dichlorophosphate, diphenyl chlorophosphate, and triphenyl phosphate. google.com Reaction conditions are optimized to favor the formation of diphenyl chlorophosphate. The subsequent reaction of diphenyl chlorophosphate with an alcohol can then yield the corresponding alkyl diphenyl phosphate. epo.org

Table 2: Halophosphorylation Routes for Diphenyl Ester Precursors

| Phosphorus Halide | Phenolic Reagent | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Phosphorus trichloride (PCl₃) | Phenol | Heating to 35-80 °C, then 100-140 °C | Diphenyl phosphite | google.com |

| Phosphorus oxychloride (POCl₃) | Phenol | Lewis acid catalyst (e.g., AlCl₃, MgCl₂) | Diphenyl chlorophosphate | google.comgoogle.com |

Advanced Catalytic Synthesis Strategies for this compound Analogues

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing phosphate and phosphite esters. These advanced strategies often employ catalysts to achieve transformations under milder conditions.

Organocatalysis avoids the use of potentially toxic or expensive metals, aligning with the principles of green chemistry. Various non-metallic species have been shown to effectively catalyze P-O bond formation.

For example, 4-(dimethylamino)pyridine (DMAP) has been used in conjunction with phosphorus oxychloride as an efficient reagent system for converting carboxylic acids into esters, demonstrating its utility in promoting reactions at the phosphorus center. researchgate.net The organic dye Rose Bengal has been employed as a photoredox catalyst for the cross-dehydrogenative coupling of diarylphosphine oxides with phenols in the presence of air, offering a metal- and halogen-free route to organophosphinates. organic-chemistry.org Furthermore, simple organic molecules like diphenyl ditelluride have been reported as effective organocatalysts for the synthesis of phosphate esters, showcasing the expanding toolkit of non-metal catalysts for these transformations. researchgate.net

Metal-based catalysts, including Lewis acids, are widely used to facilitate the synthesis of phosphorus esters by activating either the phosphorus precursor or the phenol.

Lewis acids such as aluminum trichloride (AlCl₃), magnesium chloride (MgCl₂), and calcium chloride (CaCl₂) are frequently used in the synthesis of diphenyl chlorophosphate from phenol and POCl₃. google.comgoogle.com These catalysts enhance the electrophilicity of the phosphorus center, promoting the substitution reaction.

Transition metal complexes, particularly those of palladium and nickel, are instrumental in cross-coupling reactions involving organophosphates. Diphenyl phosphates are common substrates in Suzuki coupling reactions with boronic acids to form new C-C bonds, demonstrating a powerful method for derivatization. nih.gov Similarly, Negishi coupling reactions of cycloalkenyl diphenyl phosphates can be facilitated by aluminum chloride. nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of phosphorous ester synthesis, this involves using safer solvents, avoiding hazardous reagents, and improving atom economy.

A key development is the move away from hazardous solvents. For instance, a patented process for preparing chlorinated diphenyl phosphate highlights the advantage of a solvent-free reaction, which avoids the use of harmful substances like dichloroethane. google.com The use of air as a terminal oxidant in catalytic cycles, as seen in the Rose Bengal-catalyzed synthesis, represents another green approach by replacing stoichiometric chemical oxidants. organic-chemistry.org The development of protocols that utilize green oxidizing agents like Oxone® further contributes to more sustainable synthesis pathways. researchgate.net These strategies not only enhance safety but also simplify purification procedures and reduce chemical waste.

Mechanistic Elucidation of Synthetic Transformations Involving this compound

The synthesis of phosphite esters, including diphenyl phosphite and the closely related triphenyl phosphite, primarily involves the esterification of phosphorus trichloride with phenol. The mechanism of this transformation is a sequential, stepwise process. Each step involves the nucleophilic attack of a phenol molecule on the phosphorus center and the subsequent elimination of a hydrogen chloride (HCl) molecule. acs.orgacs.orgnih.gov

Formation of Phenyldichlorophosphite: PCl₃ + C₆H₅OH → (C₆H₅O)PCl₂ + HCl

Formation of Diphenylchlorophosphite: (C₆H₅O)PCl₂ + C₆H₅OH → (C₆H₅O)₂PCl + HCl

Formation of Triphenyl Phosphite: (C₆H₅O)₂PCl + C₆H₅OH → (C₆H₅O)₃P + HCl

This reaction pathway is considered a series-parallel type reaction. researchgate.net The hydrogen chloride generated in each step can inhibit the reaction's progress by protonating the phenol oxygen, reducing its nucleophilicity. Therefore, the removal of HCl is crucial for driving the reaction to completion. acs.orgresearchgate.net In industrial settings, this is often achieved by sparging the reaction mixture with an inert gas like nitrogen or by conducting the reaction under vacuum at elevated temperatures. researchgate.netchemicalbook.com

The use of a base as an acid scavenger is a common strategy to improve reaction efficiency. acs.orgacs.org Bases such as triethylamine (TEA) or pyridine (B92270) neutralize the HCl as it is formed, effectively preventing the reverse reaction and minimizing the formation of byproducts that can arise when HCl is not sufficiently neutralized. acs.orgacs.orgnih.gov When pyridine-based compounds are used, the reaction is believed to proceed through the formation of N-phosphonium salts as reactive intermediates. researchgate.net

Another significant transformation is transesterification, where a phosphite ester reacts with an alcohol or phenol to form a new phosphite ester. This is a reversible process used to produce various mixed or different phosphite esters from a common precursor like triphenyl phosphite. wikipedia.org The mechanism involves the nucleophilic attack of an alcohol on the phosphorus atom, leading to the exchange of alkoxy or phenoxy groups. The reaction is typically driven to completion by removing the more volatile alcohol or phenol byproduct through distillation. wikipedia.org Catalysts, such as sodium phenolate (B1203915), are often employed to accelerate this process. googleapis.com

Process Optimization and Scale-Up Methodologies in this compound Synthesis

The optimization and scaling of this compound synthesis, particularly for the industrially significant triphenyl phosphite, have been areas of extensive research. Key efforts focus on improving yield, purity, reaction time, and environmental footprint.

Batch Process Optimization

In conventional batch processes, several parameters are manipulated to maximize efficiency.

Temperature Control: The reaction between phosphorus trichloride and phenol is highly exothermic. researchgate.net Process optimization often involves a staged temperature profile. The reaction may be initiated at a lower temperature (e.g., 40-45 °C) to control the initial heat release, and then gradually heated to higher temperatures (70 °C to 160 °C) to ensure the reaction proceeds to completion. acs.orgnih.govchemicalbook.com However, excessively high temperatures can lead to the volatilization of phosphorus trichloride, which reduces the yield. acs.orgnih.gov Studies have shown that the highest yields (up to 98.5%) are achieved at temperatures around 160 °C. researchgate.net

Base and Solvent Selection: The choice of base and solvent significantly impacts reaction outcomes. Various bases, including triethylamine (TEA), pyridine, and N-methylimidazole, have been screened to act as acid scavengers. acs.org Research has shown TEA to be a highly effective base, with optimal yields achieved when it is used in a slight excess (e.g., 3.3 equivalents relative to PCl₃). acs.org Similarly, solvent screening has identified toluene (B28343) as a superior medium for this reaction compared to others like dichloromethane, acetonitrile, or THF. acs.orgnih.gov

Reactant Ratio and Addition Rate: The stoichiometry of the reactants is a critical factor. While the theoretical molar ratio of phenol to PCl₃ is 3:1 for triphenyl phosphite, a slight excess of phenol is often used in practice to ensure complete conversion of the PCl₃. chemicalbook.comsemanticscholar.org The rate of PCl₃ addition must also be carefully controlled to manage the exothermic nature of the reaction. nih.govchemicalbook.com

The following table summarizes findings from an optimization study for the batch synthesis of a triphenyl phosphite derivative, tris(2,4-di-tert-butylphenyl) phosphite.

Continuous Flow Synthesis and Scale-Up

A significant advancement in the synthesis of triphenyl phosphites is the development of continuous flow methodologies using microreactors. acs.orgacs.orgnih.gov This approach offers substantial advantages over traditional batch processing.

Efficiency and Speed: Continuous flow synthesis dramatically shortens reaction times. In a microreactor setup, the synthesis of triphenyl phosphite derivatives has been achieved with a total residence time of just 20 seconds, a stark contrast to the hours required for batch reactions. acs.orgnih.gov

Safety and Control: The small volume of the microreactor allows for superior heat and mass transfer, enabling better control over the highly exothermic reaction and reducing the risks associated with thermal runaway. acs.org

Stoichiometry and Sustainability: Flow chemistry allows for the use of precise stoichiometric ratios of reactants, which minimizes waste and makes the process more economical and environmentally friendly. acs.orgnih.gov

This technology has been successfully scaled up from laboratory microreactors to pilot-scale equipment capable of kilogram-scale production. nih.gov A scale-up apparatus was designed using diaphragm pumps, flow meters, and a larger diameter reaction coil (increasing reactor volume from 5.0 mL to 300.0 mL), achieving a production rate of up to 18.4 kg/h for tris(2,4-di-tert-butylphenyl) phosphite with an 88% yield. acs.orgnih.gov

The table below provides a comparative overview of batch versus continuous flow processes for triphenyl phosphite synthesis.

Catalysis in Process Optimization

Catalysis plays a vital role in optimizing phosphite ester synthesis. Beyond the use of bases as acid scavengers, specific catalysts are employed for certain transformations. In transesterification reactions, alkaline catalysts like sodium phenolate are used to produce different phosphite esters from triphenyl phosphite. googleapis.com More recently, environmentally benign zinc(II) catalysts have been developed for the efficient synthesis of phosphite diesters, allowing for the consecutive introduction of two different alcohol groups onto the phosphorus center under mild, additive-free conditions. rsc.orgrsc.org Furthermore, phase-transfer catalysis (PTC) provides an alternative methodology, using catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts to facilitate reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid), which can improve reaction rates and yields under mild conditions. researchgate.netdalalinstitute.comnbinno.com

Chemical Reactivity and Transformation of Phosphorous Diphenyl Ester

Hydrolytic Stability and Abiotic Degradation Pathways of Phosphorous Diphenyl Ester

The stability of diphenyl phosphite (B83602) is significantly influenced by environmental factors, particularly moisture and light.

Hydrolytic Stability: The hydrolysis of phosphite esters is a well-known degradation pathway. The process can be catalyzed by both acids and bases, with these conditions generally being more favorable for hydrolysis than neutral conditions. organicchemistrydata.org For aryl phosphites like diphenyl phosphite, the presence of water can lead to the cleavage of the P-O-Ar bonds, ultimately yielding phenol (B47542) and phosphorous acid. Computational modeling suggests that aryl phosphites are more susceptible to hydrolysis compared to their alkyl counterparts. organicchemistrydata.org The hydrolysis of related organophosphorus esters, such as phosphonates and phosphinates, has been studied in detail, typically proceeding via cleavage of the P-O bond. acs.org While specific kinetic data for the hydrolysis of diphenyl phosphite is not extensively documented in the literature, the general mechanism involves nucleophilic attack by water at the phosphorus center. The reaction is often autocatalytic, as the acidic products formed can accelerate further degradation.

Abiotic Degradation: Beyond hydrolysis, diphenyl phosphite is susceptible to other forms of abiotic degradation. The compound is known to react with exposure to air and light, leading to its degradation over time. researchgate.net This suggests that photo-oxidative pathways play a role in its transformation. The photodegradation of other organophosphonates has been shown to proceed via UV light conversion, a process that can be enhanced by the presence of metal ions like iron and is dependent on pH. researchgate.net These processes often involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which act as the primary oxidants. Although direct photodegradation studies on diphenyl phosphite are limited, its known sensitivity to light indicates that similar photo-oxidative mechanisms are likely degradation pathways in environmental contexts. researchgate.net

Reaction Pathways with Diverse Organic and Inorganic Substrates

Diphenyl phosphite (in its phosphonate (B1237965) tautomeric form) engages in numerous reactions, making it a valuable intermediate in organic synthesis. Its reactivity is centered around the nucleophilicity of the trivalent tautomer and the reactivity of the P-H bond in the pentavalent tautomer.

Reactions with Organic Substrates: A key reaction is the Kabachnik-Fields reaction , a one-pot, three-component condensation of diphenyl phosphite, an aldehyde, and an amine to synthesize α-aminophosphonates. libretexts.org It also participates in the Pudovik reaction , which is the addition of the P-H bond across a carbon-carbon double bond, such as in nitroalkenes, to form β-substituted phosphonates. rsc.org Other notable reactions include:

Visible light-mediated oxidative phosphonylations of amines. libretexts.org

Modified asymmetric additions to haloketones. libretexts.org

Tandem decarboxylation-coupling reactions with natural α-amino acids. libretexts.org

Reaction with organometallic reagents, such as phenyl Grignard reagent. libretexts.org

Reactions with Inorganic Substrates: Diphenyl phosphite's reactivity extends to various inorganic reagents. It can be prepared through the reaction of triphenyl phosphite with phosphorous acid. mdpi.com It also reacts with transition metal complexes. For example, it reacts with chloro-complexes of palladium and platinum to form a variety of phosphonate-containing metal complexes. beilstein-journals.org

| Reactant Type | Specific Reactant(s) | Product Type | Named Reaction/Process |

|---|---|---|---|

| Organic | Aldehyde + Amine | α-Aminophosphonate | Kabachnik-Fields Reaction |

| Organic | Nitroalkene | β-Nitrophosphonate | Pudovik Reaction |

| Organic | Amine | Phosphoramidate (via oxidation) | Oxidative Phosphonylation |

| Organic | α-Amino Acid | Phosphonate derivative | Decarboxylation-Coupling |

| Organometallic | Phenyl Grignard Reagent | Phosphorus-carbon bonded structures | - |

| Inorganic | Palladium/Platinum Chloro-complexes | Metal-phosphonate complexes | Complexation |

Derivatization Strategies and Formation of Related Organophosphorus Structures

Phosphoramidates, compounds containing a P-N bond, can be readily synthesized from diphenyl phosphite precursors. A common method is the oxidative coupling of diphenyl phosphite with a primary or secondary amine. This reaction can be mediated by various reagents. One established route is a modified Atherton-Todd reaction, which uses carbon tetrachloride as the oxidant and a base to neutralize the HCl byproduct. More contemporary methods employ iodine in the presence of an oxidant like hydrogen peroxide (H₂O₂) to facilitate the P-N bond formation under milder conditions. The general scheme involves the in-situ formation of a reactive iodophosphonium or related intermediate, which is then readily attacked by the amine nucleophile to yield the desired phosphoramidate.

Conversion to Phosphonate Analogues: The relationship between diphenyl phosphite and diphenyl phosphonate is one of tautomerism, with the equilibrium heavily favoring the phosphonate form ((C₆H₅O)₂P(O)H). Therefore, diphenyl phosphite is inherently a phosphonate and serves as the direct precursor to a vast array of substituted phosphonates. The reactions described in section 3.2, such as the Kabachnik-Fields and Pudovik reactions, are prime examples of using diphenyl phosphite to build more complex phosphonate structures by forming a new P-C bond. libretexts.orgrsc.org Diphenyl phosphonates can also be converted into more reactive organofluorophosphonates (FPs) through a direct fluorinative hydrolysis process.

Conversion to Phosphinate Analogues: A phosphinate is an organophosphorus compound containing two direct phosphorus-carbon (P-C) bonds and one P-O-R group. The conversion of diphenyl phosphite, which contains two P-O-Ar bonds and no P-C bonds, into a phosphinate analogue is not a direct or commonly reported derivatization strategy. Such a transformation would require the cleavage of a stable phenoxy group and the formation of two new P-C bonds.

The synthesis of phosphinates typically proceeds through alternative routes that start with precursors already containing at least one P-C bond or use reagents designed for P-C bond formation. youtube.com For instance, a common method for creating P-C bonds is the Michaelis-Arbuzov reaction, which typically reacts a trialkyl phosphite with an alkyl halide to form a phosphonate. organic-chemistry.org Other established routes to phosphinates include the reaction of Grignard reagents with trialkyl phosphites or chlorophosphites, or the palladium-catalyzed reaction of anilinium hypophosphite with aromatic electrophiles. These methods highlight that the formation of the P-C bonds characteristic of phosphinates relies on different starting materials and reaction pathways than those typically employed for the derivatization of diphenyl phosphite.

Advanced Spectroscopic and Analytical Characterization of Phosphorous Diphenyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of phosphorous diphenyl ester, offering detailed insights into the phosphorus center and the surrounding molecular framework.

Phosphorus-31 NMR Chemical Shift Analysis and Phosphorus Speciation

Phosphorus-31 (³¹P) NMR spectroscopy is a direct and highly sensitive method for probing the chemical environment of the phosphorus atom. The ³¹P chemical shift (δ) is indicative of the oxidation state and coordination of the phosphorus nucleus. For this compound, which exists predominantly in its phosphonate (B1237965) form with a P-H bond, the ³¹P NMR spectrum typically exhibits a characteristic signal. The chemical shift for phosphonates generally appears in a specific region of the ³¹P NMR spectrum. While specific values can vary slightly based on solvent and concentration, the chemical shift for dialkyl phosphites is found in the range of +6 to +9 ppm, accompanied by a large one-bond P-H coupling constant (¹JP-H) of approximately 670 to 780 Hz. This large coupling is a definitive feature for identifying the phosphonate tautomer.

The presence of impurities or degradation products, such as the corresponding phosphate (B84403) or other phosphorus-containing species, can be readily identified by the appearance of additional signals in the ³¹P NMR spectrum, each with its characteristic chemical shift and coupling pattern. This makes ³¹P NMR an invaluable tool for assessing the purity and stability of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR for Molecular Framework Determination

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the organic scaffolding of the this compound molecule.

In the ¹H NMR spectrum, the protons of the two phenyl groups give rise to complex multiplets in the aromatic region, typically between 7.0 and 7.5 ppm. The most diagnostic signal is the proton directly attached to the phosphorus atom in the phosphonate tautomer. This proton appears as a doublet due to coupling with the phosphorus nucleus, with a large coupling constant (¹JH-P) that mirrors the ¹JP-H coupling observed in the ³¹P NMR spectrum.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the phenyl rings resonate in the aromatic region of the spectrum, generally between 120 and 155 ppm. The carbon atom directly bonded to the oxygen that is attached to the phosphorus (C1 or the ipso-carbon) will show a characteristic chemical shift and will be split into a doublet due to coupling with the phosphorus nucleus (²JP-C). The other aromatic carbons will also exhibit coupling to the phosphorus atom, though the magnitude of the coupling constant will decrease with increasing distance from the phosphorus center. A study on triphenyl phosphite (B83602), a closely related compound, revealed significant differences in chemical shifts and C-P coupling constants compared to its phosphate counterpart, highlighting the sensitivity of ¹³C NMR to the electronic environment around the phosphorus atom. researchgate.net

Table 1: Typical NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | +6 to +9 | Doublet | ¹JP-H ≈ 670-780 | P-H |

| ¹H | 7.0 - 7.5 | Multiplet | - | Aromatic C-H |

| ¹H | Varies | Doublet | ¹JH-P ≈ 670-780 | P-H |

| ¹³C | 150 - 155 | Doublet | ²JP-C | C-O-P (ipso) |

| ¹³C | 120 - 130 | Multiplets | ³JP-C, ⁴JP-C | Aromatic C-H |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for unequivocally confirming the elemental composition of this compound and for elucidating its fragmentation pathways. The exact mass of the molecular ion is measured with high precision, allowing for the determination of the molecular formula, C₁₂H₁₁O₃P, which has a calculated monoisotopic mass of 234.04458 Da.

Electron ionization (EI) is a common technique used to generate the mass spectrum of volatile compounds like this compound. The resulting mass spectrum displays the molecular ion peak (M⁺˙) at m/z 234, confirming the molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for organophosphorus esters often involve the cleavage of the P-O and C-O bonds. For this compound, characteristic fragment ions would be expected from the loss of a phenoxy radical (˙OC₆H₅), leading to an ion at m/z 141, and the loss of a phenyl radical (˙C₆H₅), resulting in an ion at m/z 157. Further fragmentation can lead to the formation of the phenyl cation at m/z 77 and the phenoxy cation at m/z 93. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 234 | [C₁₂H₁₁O₃P]⁺˙ | - |

| 141 | [C₆H₅OPOH]⁺ | ˙OC₆H₅ |

| 94 | [C₆H₅OH]⁺˙ | C₆H₄O₂P |

| 77 | [C₆H₅]⁺ | C₆H₆O₃P |

Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are paramount for assessing the purity of this compound and for analyzing its presence in complex matrices.

Supercritical Fluid Chromatography (SFC) for Complex Matrix Characterization

Supercritical fluid chromatography (SFC) is a versatile separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over traditional liquid and gas chromatography, including higher efficiency, faster analysis times, and reduced solvent consumption.

SFC is well-suited for the analysis of organophosphorus compounds, including this compound. The technique allows for a wide range of operating parameters, such as temperature, pressure (density), and mobile phase composition (through the use of co-solvents), to be optimized for a specific separation. This flexibility enables the efficient separation of components in complex mixtures. For instance, SFC has been successfully employed to separate a mixture of seven organic phosphorus compounds, including diphenyl phosphite. osti.gov The coupling of SFC with mass spectrometry (SFC-MS) further enhances its analytical power, providing both separation and identification capabilities for the characterization of this compound in challenging matrices.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both FTIR and Raman spectroscopy probe the vibrational modes of molecules, but they are based on different physical principles—IR absorption and Raman scattering, respectively—making them complementary techniques.

The FTIR spectrum of diphenyl phosphite exhibits several characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. A prominent feature in the spectrum is the P-H stretching vibration, which is characteristic of hydrophosphoryl compounds. The aromatic nature of the diphenyl ester is confirmed by the presence of C-H and C=C stretching and bending vibrations of the phenyl rings. The P-O-C linkages also give rise to distinct stretching vibrations.

Similarly, the Raman spectrum provides valuable information about the molecular structure. The scattering of laser light by the molecule highlights specific vibrational modes. For diphenyl phosphite, the Raman spectrum would be expected to show strong bands corresponding to the symmetric vibrations of the phenyl rings and the phosphorus-containing functional groups.

The NIST (National Institute of Standards and Technology) Chemistry WebBook provides a reference IR spectrum for diphenyl phosphite (under its synonym, Phosphonic acid, diphenyl ester), which shows the key absorption regions. nist.gov The following table summarizes the expected and observed major vibrational bands for this compound based on typical ranges for the functional groups present.

Interactive Table 1: Key Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3060 | Medium | Aromatic C-H Stretch | Phenyl Ring |

| ~2440 | Medium-Strong | P-H Stretch | H-P=O |

| ~1590 | Strong | C=C Stretch | Phenyl Ring |

| ~1490 | Strong | C=C Stretch | Phenyl Ring |

| ~1200 | Strong | P=O Stretch | Phosphoryl Group |

| ~1160 | Strong | In-plane C-H Bend | Phenyl Ring |

| ~950 | Strong | P-O-C Asymmetric Stretch | Aryl Phosphate |

| ~750 | Strong | Out-of-plane C-H Bend | Phenyl Ring |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, TGA reveals the temperatures at which the compound begins to decompose and the stages of its thermal degradation. While specific TGA data for diphenyl phosphite is not extensively published, the thermal behavior of structurally similar aryl organophosphorus compounds provides insight into its expected stability. For instance, related diphenyl esters used as flame retardants have been shown to undergo decomposition at elevated temperatures.

The thermal decomposition of organophosphorus compounds often involves the cleavage of the P-O-C bonds. In a typical TGA experiment, a sample of diphenyl phosphite would be heated at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of its thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of weight loss is at its maximum.

Based on the analysis of related compounds, the thermal decomposition of diphenyl phosphite is expected to occur in a single major step at a temperature likely above 200°C. The final residual mass at the end of the analysis would depend on the formation of any non-volatile phosphorus-containing char.

Interactive Table 2: Expected Thermal Decomposition Profile of this compound from TGA

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (T_onset) | > 200 °C | The temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (T_peak) | 250 - 350 °C | The temperature at which the maximum rate of weight loss occurs. |

| Decomposition Steps | Likely a single major step | Indicates a primary decomposition pathway. |

| Residual Mass at 600 °C | Variable | Depends on the extent of char formation. |

It is important to note that the exact temperatures and weight loss percentages can be influenced by experimental conditions such as the heating rate and the atmospheric gas used.

Theoretical and Computational Chemistry Studies of Phosphorous Diphenyl Ester

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived.

The geometry of diphenyl phosphite (B83602) is characterized by a central phosphorus atom in a tetrahedral arrangement. wikipedia.org Density Functional Theory (DFT) is a common computational method used to optimize the molecular geometry and calculate electronic properties. The electronic structure of organophosphorus compounds, including phosphonates, has been a subject of theoretical investigation to understand their bonding and reactivity. ijcce.ac.ir

The bonding in diphenyl phosphite involves covalent P-O, P-H, and P=O bonds (in its phosphonate (B1237965) tautomer), as well as the C-O and C-C/C-H bonds of the phenyl rings. The nature of the phosphorus-oxygen bonds is of particular interest, exhibiting a blend of sigma and pi character that influences the molecule's stability and reactivity. The lone pair of electrons on the phosphorus atom in the phosphite form plays a crucial role in its nucleophilic reactions. Natural Bond Orbital (NBO) analysis is a computational technique that can be employed to gain a comprehensive insight into bonding interactions, hyperconjugative effects, and the delocalization of atomic charges. ijcce.ac.irresearchgate.net

Computational databases provide key calculated properties for diphenyl phosphite, which serve as a foundation for more advanced studies.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁O₃P | nih.gov |

| Molecular Weight | 234.19 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | chemscene.com |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | chemscene.com |

| Rotatable Bond Count | 4 | chemscene.com |

Reaction Mechanism Elucidation and Transition State Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is an invaluable tool for elucidating the mechanisms of chemical reactions by calculating the potential energy surface that connects reactants, transition states, intermediates, and products. This allows for the determination of reaction pathways, activation energies, and the thermodynamic feasibility of a reaction.

A prominent reaction involving diphenyl phosphite is the Kabachnik-Fields reaction, a one-pot condensation of a carbonyl compound, an amine, and a dialkyl or diaryl phosphite to form α-aminophosphonates. wikipedia.orgnih.govsigmaaldrich.com Theoretical studies have been crucial in understanding the mechanism of this multi-component reaction. nih.govnih.gov Two primary pathways are generally considered, as summarized in Table 2.

| Pathway | Description | Key Intermediate |

|---|---|---|

| Imine Pathway | The amine and carbonyl compound first react to form an imine (Schiff base), which is then attacked by the nucleophilic phosphite. nih.govsemanticscholar.org | Imine (C=N) |

| α-Hydroxyphosphonate Pathway | The phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate, followed by nucleophilic substitution of the hydroxyl group by the amine. nih.govsemanticscholar.org | α-Hydroxyphosphonate |

DFT calculations performed on analogous systems have shown that the relative energies of the intermediates and transition states determine the operative mechanism. researchgate.netresearchgate.net For many substrates, monitoring of the reaction and theoretical calculations have indicated that the reaction proceeds via the imine intermediate. nih.govresearchgate.net Computational studies suggest that the formation of the α-hydroxyphosphonate can be a "dead-end" route, as the subsequent substitution step may have a high energy barrier, making it kinetically unfavorable compared to the imine pathway. researchgate.netresearchgate.net

Transition state analysis is a critical component of these studies. By locating the saddle point on the potential energy surface corresponding to the transition state, the activation energy (energy barrier) for a particular step can be calculated. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the Kabachnik-Fields reaction, DFT calculations help to model the transition state for the nucleophilic attack of the phosphorus atom on the imine carbon, revealing the concerted electronic rearrangements that occur. researchgate.net

Beyond this, DFT has been used to investigate other reactions, such as the Hirao P-C cross-coupling reaction, which can involve phosphite reagents. researchgate.net These studies help to rationalize experimental observations and predict the outcomes of new synthetic variations.

Conformational Analysis and Molecular Dynamics Simulations of Phosphorous Diphenyl Ester Systems

The three-dimensional structure and dynamic behavior of molecules are critical to their function and interaction with their environment. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Conformational Analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule that arise from rotation around its single bonds. For diphenyl phosphite, the key degrees of freedom are the rotations around the P-O and C-O bonds. These rotations determine the relative orientation of the two phenyl rings with respect to the central phosphorus group. DFT calculations can be used to perform a systematic scan of the potential energy surface associated with these rotations to locate the energy minima. While specific conformational analyses of isolated diphenyl phosphite are not extensively detailed in the surveyed literature, the methodology has been applied to structurally related molecules, such as triphenylphosphine (B44618) within metal complexes, to understand how ligand conformation is influenced by steric and electronic factors. uj.ac.za Such an analysis for diphenyl phosphite would reveal the preferred spatial arrangement of the phenyl groups, which can influence its packing in the solid state and its interactions in solution.

Molecular Dynamics (MD) Simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. This technique provides a detailed view of the dynamic behavior of a system at the atomic level. MD simulations can be used to study a molecule's behavior in the liquid phase, in solution, or within a larger matrix, such as a polymer. Diphenyl phosphite is used as a processing stabilizer and antioxidant in polymers. MD simulations could be a powerful tool to understand how it disperses within a polymer melt, its interactions with polymer chains, and its mobility, which are all factors related to its efficacy. While specific MD studies focused on diphenyl phosphite were not identified in the provided search results, the methodology is widely applied to study similar small molecules in condensed phases.

Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry enables the prediction of various spectroscopic properties and the calculation of reactivity descriptors that help to rationalize and predict chemical behavior.

Spectroscopic Parameters: The simulation of spectra is a powerful tool for structure verification and interpretation of experimental data.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. ijcce.ac.irgithub.io Comparing computed ¹H, ¹³C, and ³¹P NMR spectra with experimental data helps in the definitive assignment of molecular structures. manchester.ac.uk

Vibrational Spectra: The calculation of harmonic vibrational frequencies using DFT is a routine procedure for predicting Infrared (IR) and Raman spectra. prime-avenue.com The predicted frequencies correspond to specific vibrational modes (stretching, bending) of the molecule, such as the characteristic P=O, P-O-C, and P-H stretches.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.comrsc.org The calculations yield the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities). arxiv.orgarxiv.org

Reactivity Descriptors: DFT provides a range of parameters that quantify the reactivity of a molecule. These descriptors are derived from the principles of conceptual DFT. doaj.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface of a molecule. It visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of a molecule, providing a guide to where it will interact with other species. ijcce.ac.ir

| Descriptor | Significance | Typical Calculation Basis |

|---|---|---|

| HOMO Energy (E_HOMO) | Indicates electron-donating ability (nucleophilicity). | From DFT ground state calculation. |

| LUMO Energy (E_LUMO) | Indicates electron-accepting ability (electrophilicity). | From DFT ground state calculation. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. | ΔE = E_LUMO - E_HOMO |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for electrophilic/nucleophilic attack. | Calculated from the total electron density. |

| Electronegativity (χ) | Measures the tendency to attract electrons. | χ ≈ -(E_HOMO + E_LUMO)/2 |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | η ≈ (E_LUMO - E_HOMO)/2 |

These computational tools, when applied to this compound, provide a deep, molecular-level understanding of its structure, properties, and chemical behavior.

Applications of Phosphorous Diphenyl Ester in Advanced Materials Science and Industrial Chemical Processes

Role as Chemical Additive in Polymer Systems

As an additive, diphenyl phosphate (B84403) imparts desirable characteristics to a wide range of polymers, enhancing their performance and durability. Its contributions are most notable in improving fire retardancy, modifying physical properties through plasticization, and stabilizing polymeric compositions.

Chemical Mechanisms of Fire Retardancy in Polymeric Materials via Condensed Phase Interactions

Organophosphorus compounds, including diphenyl phosphate, are recognized for their efficacy as flame retardants, primarily operating through a condensed-phase mechanism. nih.govfrontiersin.orgnih.gov During the thermal decomposition of a polymer, the diphenyl phosphate degrades to form phosphoric acid and polyphosphoric acid. nih.gov These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process leads to the formation of a stable, insulating char layer on the material's surface. nih.govfrontiersin.orgnih.gov

This char layer serves as a physical barrier that provides several protective functions:

It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. nih.govnih.gov

It obstructs the diffusion of oxygen to the polymer surface, limiting the combustion process. frontiersin.org

It hinders the escape of flammable volatile decomposition products from the polymer into the gas phase, where they would otherwise fuel the fire. frontiersin.org

The effectiveness of this condensed-phase action is influenced by the chemical structure of both the polymer and the phosphorus compound. nih.govresearchgate.net For polymers containing oxygen or nitrogen, the phosphorus acids can catalyze the hydrolysis of ester or amide groups, which can enhance the formation of the protective char. nih.gov The incorporation of compounds like bisphenol A bis(diphenyl phosphate) (BDP) into polymer blends such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) has been shown to significantly increase char yield during combustion. capes.gov.brmdpi.com

Table 1: Effect of Diphenyl Phosphate Derivatives on Polymer Flammability

| Polymer System | Diphenyl Phosphate Derivative | Observed Effect on Flammability | Primary Mechanism |

| Polyphenylene oxide (PPO)/High Impact Polystyrene (HIPS) | Resorcinol bis(diphenyl phosphate) (RDP) | Increased char yield, efficient fire retardancy. researchgate.net | Condensed phase action, catalytic effect. researchgate.net |

| Epoxy Resins | Polymeric bisphenol A bis(diphenyl phosphate) (PBDP) | Reduced heat release rate, higher char yield, UL-94 V-0 rating. rsc.org | Combined condensed and gas phase mechanisms. rsc.org |

| Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) | Bisphenol A bis(diphenyl phosphate) (BDP) | Significantly improved flame retardancy. mdpi.com | Condensed phase action, formation of a protective char layer. mdpi.com |

Modulating Polymer Properties through Plasticizing Effects and Enhancing Workability

Diphenyl phosphate and its derivatives are utilized as plasticizers, which are additives that increase the flexibility, workability, and distensibility of a polymer. hallstarindustrial.comresearchgate.net The mechanism of plasticization involves the insertion of the smaller plasticizer molecules between the large polymer chains. This increases the intermolecular spacing, or free volume, within the polymer matrix. hallstarindustrial.com The increased free volume reduces the secondary intermolecular forces (e.g., van der Waals forces and hydrogen bonds) between the polymer chains, allowing them to move more freely relative to one another. researchgate.net

This enhanced molecular mobility leads to a decrease in the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. hallstarindustrial.com The reduction in Tg is a key indicator of the plasticizing effect. For instance, in polyvinyl chloride (PVC) resins, alkyl diaryl phosphate esters, such as isodecyl diphenyl phosphate, are used to soften the normally rigid polymer, making it suitable for a wider range of applications. google.comresearchgate.net The plasticizing efficiency is dependent on the compatibility between the polymer and the plasticizer. hallstarindustrial.com

The addition of diphenyl phosphate-based plasticizers can also affect other material properties. While they enhance flexibility, they can sometimes lead to a decrease in the heat deformation temperature of the polymer composite, as the increased chain mobility allows the material to soften at lower temperatures. mdpi.com

Stabilization of Halogenated Hydrocarbons and Other Polymeric Compositions

Phosphite (B83602) esters, a class of organophosphorus compounds that includes derivatives of diphenyl phosphate, can function as auxiliary heat stabilizers in polymeric compositions, particularly for halogenated polymers like PVC. changshengmaterial.com During processing at high temperatures, PVC can undergo dehydrochlorination, a degradation process that releases hydrogen chloride (HCl) and leads to discoloration and embrittlement of the material.

Phosphite stabilizers work by scavenging the released HCl, thereby preventing the autocatalytic degradation cascade. They can also react with and deactivate other reactive species that may initiate degradation. By doing so, they help to maintain the color and thermal stability of the polymer during high-temperature processing techniques such as extrusion, calendering, and molding. changshengmaterial.com In addition to their role in halogenated systems, phosphites also act as antioxidants, protecting the polymer from oxidative degradation by decomposing hydroperoxides. changshengmaterial.com

Catalytic Functions in Diverse Organic Transformations

Beyond its role as a polymer additive, diphenyl phosphate has emerged as a versatile and efficient organocatalyst in various polymerization reactions. Its acidic nature allows it to activate monomers and control the polymerization process, leading to the synthesis of well-defined polymers with specific architectures.

Organocatalytic Roles in Polymerization Reactions, including Ring-Opening Polymerization of Lactones

Diphenyl phosphate (DPP) has been extensively studied as a Brønsted acid organocatalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactones and carbonates. rsc.orgacs.orgacs.org The catalytic cycle typically proceeds through an activated monomer mechanism. acs.orgresearchgate.net In this process, the acidic proton of DPP protonates the carbonyl oxygen of the cyclic monomer, rendering the monomer more susceptible to nucleophilic attack by an initiator, which is often an alcohol. acs.orgrsc.org

The polymerization exhibits characteristics of a controlled or living process, meaning that it proceeds with a minimal number of termination and chain transfer reactions. acs.orgacs.org This control allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity indices), and well-defined end-group functionalities. acs.orgresearchgate.net The medium acidity of DPP is crucial for achieving this control; it is acidic enough to activate the monomer but not so strong as to cause undesirable side reactions. rsc.orgrsc.org

DPP has been successfully employed in the ROP of various lactones, including ε-caprolactone, δ-valerolactone, and substituted δ-lactones, as well as trimethylene carbonate. rsc.orgacs.orgrsc.org This catalytic system has been used to synthesize a range of polymer architectures, including block copolymers, end-functionalized polymers, and macrocyclic polymers. acs.orgacs.org

Table 2: Diphenyl Phosphate (DPP) as a Catalyst in Ring-Opening Polymerization (ROP)

| Monomer | Initiator | Key Findings |

| ε-Caprolactone (ε-CL) & δ-Valerolactone (δ-VL) | 3-Phenyl-1-propanol (PPA) | Controlled/living polymerization, narrow polydispersity indices. acs.orgacs.org |

| ε-Caprolactone (ε-CL) & δ-Valerolactone (δ-VL) | Ethyl diphenylphosphinite (EDPP) | Novel controlled/living ROP method involving a dual-role for DPP. rsc.org |

| Trimethylene Carbonate (TMC) | 3-Phenyl-1-propanol (PPA) | Controlled/living polymerization, synthesis of block, end-functionalized, and macrocyclic polycarbonates. acs.orgacs.org |

| 5-alkyl δ-lactones (e.g., δ-hexalactone) | - | Living ROP behavior, high conversion, controlled molecular weight. rsc.org |

Initiation Systems for Controlled Cationic Polymerization

Diphenyl phosphate also functions as an efficient cationic organocatalyst for initiating controlled/living polymerizations. acs.orglibretexts.org In this role, the acidic proton from DPP can initiate the polymerization of monomers susceptible to cationic polymerization, such as vinyl ethers. libretexts.orgnih.gov The polymerization proceeds via a cationic intermediate at the growing chain end. libretexts.org

The controlled nature of these polymerizations is often attributed to the formation of a tight ion pair between the propagating cationic chain end and the diphenyl phosphate anion. nih.gov This association helps to suppress termination and chain-transfer reactions that are often problematic in conventional cationic polymerizations, allowing for the synthesis of polymers with well-defined structures. nih.gov The use of organic acids like diphenyl phosphate as single-component initiating systems offers a more user-friendly approach to controlled cationic polymerization, often allowing the reactions to be conducted under milder conditions than those requiring strong Lewis acids. libretexts.orgnih.gov

Dual Lewis Acid/Brønsted Acid Catalysis in Specific Organic Reactions

Phosphorous diphenyl ester, also known as diphenyl phosphite, plays a significant role in advanced organic synthesis, particularly in catalytic systems that leverage the synergistic effects of both Lewis and Brønsted acids. Organophosphorus compounds are central to reactions like phosphorylation, where new carbon-phosphorus or oxygen-phosphorus bonds are formed. In these systems, the phosphorus center can act as a nucleophile, while the acidic co-catalysts activate the substrates.

Research has demonstrated that the combination of a Lewis acid and a Brønsted acid can effectively catalyze the phosphorylation of alcohols and the synthesis of various phosphonates. nih.govresearchgate.netrsc.org The mechanism often involves the Lewis acid (e.g., aluminum triflate, Al(OTf)₃) activating an alcohol or another electrophile. nih.gov Concurrently, the phosphite, or a related phosphorus compound, acts as the phosphorus source. The reactivity of the phosphoryl group (P=O) is highly dependent on the type of acid used; its interaction with Lewis acids can differ significantly from its behavior with Brønsted acids, a crucial factor in directing reaction pathways. nih.gov This dual catalytic approach allows for efficient bond construction under controlled conditions, leading to the synthesis of complex molecules like diphenylphosphonates and other functionalized organophosphorus derivatives. nih.govresearchgate.net

The table below summarizes the roles of the components in a typical dual acid catalytic system involving organophosphorus compounds.

| Component | Role in Catalysis | Example Reaction |

| Lewis Acid (e.g., Al(OTf)₃) | Activates the electrophile (e.g., an alcohol) to facilitate nucleophilic attack. | Phosphorylation of alcohols. rsc.org |

| Phosphorous Ester | Acts as the phosphorus source or nucleophilic precursor. | Synthesis of diphenylphosphonates. nih.gov |

| Brønsted Acid | Can protonate intermediates or participate in the catalytic cycle to regenerate active species. | Phospha-aldol-elimination reactions. nih.gov |

Formulation Component in Lubricant and Hydraulic Fluid Systems

This compound is a widely utilized additive in the formulation of high-performance lubricants and hydraulic fluids. Its inclusion is primarily driven by the need to protect mechanical components operating under demanding conditions of high load, pressure, and temperature. As a member of the organophosphate ester family, it contributes significantly to the fire-resistance and lubricity of synthetic fluids used in applications where petroleum-based oils would pose a fire hazard, such as in aviation hydraulic systems and industrial turbines. epa.govmachinerylubrication.com

The addition of this compound to lubricant and hydraulic fluid base stocks markedly enhances their performance characteristics. Organophosphorus compounds are well-established as effective anti-wear and extreme-pressure (EP) additives. machinerylubrication.comlubrication.expert Under extreme conditions, the ester decomposes at the high-temperature metal surfaces of interacting components. This targeted decomposition initiates a chemical reaction with the metal (typically iron or its alloys) to form a durable, protective tribochemical film.

This film, often a glassy layer of metal polyphosphates, acts as a solid lubricant, providing a low-shear-strength barrier that prevents direct metal-to-metal contact. lubrication.expertprecisionlubrication.com This action is critical for maintaining lubricity when the hydrodynamic fluid film is insufficient to separate the surfaces, a condition known as boundary lubrication. Furthermore, phosphite esters contribute to the thermal and oxidative stability of the fluid, functioning as secondary antioxidants that decompose hydroperoxides, thereby extending the lubricant's service life. uma.ac.idnbinno.com

The following table details the performance enhancements provided by this compound in lubricants.

| Performance Metric | Mechanism of Enhancement | Outcome |

| Lubricity/Anti-Wear | Formation of a metal phosphate tribofilm on surfaces under boundary lubrication conditions. precisionlubrication.com | Reduced friction and prevention of surface wear, scuffing, and welding. |

| Extreme Pressure (EP) | Chemical reaction with metal surfaces at high pressure and temperature to create a protective barrier. johoku-chemical.comunpchemicals.com | Increased load-carrying capacity of the lubricant, preventing catastrophic failure under severe loads. |

| Thermal Stability | Functions as a secondary antioxidant by decomposing harmful hydroperoxides. nbinno.com | Slows lubricant degradation at high operating temperatures, extending fluid life. |

The primary contribution of this compound in this context is its exceptional anti-wear functionality. sigmaaldrich.com The protective phosphate films it forms are crucial for safeguarding machinery components like gears, bearings, and hydraulic pumps from wear and surface fatigue. precisionlubrication.comvanderbiltchemicals.com This film formation is a dynamic process, replenishing itself as the surfaces interact, ensuring continuous protection.

While hydraulic fluids are fundamentally considered incompressible, their behavior under the extreme pressures found in modern hydraulic systems is critical. The term "anti-compressibility" in this context relates to the stability of the fluid and its protective properties under immense force. As an extreme-pressure additive, this compound ensures the lubricating film does not collapse under high loads. johoku-chemical.comlubeoiladditive.com By preventing the asperities of the metal surfaces from welding together, it helps maintain the integrity of the system and ensures smooth, reliable operation under pressures that could otherwise cause fluid breakdown and component seizure. unpchemicals.com This function is vital in high-pressure hydraulic systems where fluid stability is paramount.

Emerging Industrial and Material Science Applications

Beyond its traditional role in lubrication, the unique chemical properties of this compound and related organophosphorus compounds are being explored for a variety of advanced applications in material science and industrial processes.

Metal Extraction : Organophosphorus compounds are highly effective extractants for heavy metals. mdpi.com Their ability to form stable complexes with metal ions through mechanisms like cation exchange and chelation makes them valuable in hydrometallurgical processes for metal recovery and purification. For instance, they can be used to selectively extract metals like cadmium from industrial-grade phosphoric acid. researchgate.net The versatility in their molecular structure allows for the design of extractants tailored to specific metals. mdpi.com

Coatings : Recent research has highlighted the potential of phosphate esters as novel coating materials. A study demonstrated their use in creating a recyclable and efficient release paper, presenting an alternative to traditional silicone-based coatings. researchgate.net When applied to a paper surface, the phosphate esters reduce the surface free energy and provide the necessary release properties, while also anchoring effectively to the cellulose (B213188) fibers to prevent transfer to the adhesive. researchgate.net

Surfactants and Adhesives : While less established, the fundamental chemistry of organophosphorus esters suggests potential in surfactant and adhesive formulations. Their polar phosphorus-oxygen groups and nonpolar aryl groups provide amphiphilic properties that could be leveraged in surfactant design. In adhesives, they could potentially act as adhesion promoters or modifiers to enhance bonding to specific substrates.

The table below outlines these emerging applications.

| Application Area | Function of this compound / Related Compounds | Key Benefit |

| Metal Extraction | Acts as a ligand to selectively form stable complexes with heavy metal ions. mdpi.com | Enables efficient recovery and purification of valuable or toxic metals from solutions. |

| Specialty Coatings | Forms a low surface energy layer with anti-adhesive properties on substrates like paper. researchgate.net | Creates effective, recyclable release liners as an alternative to silicones. |

| Surfactants | Potential to act as an amphiphilic molecule due to polar and nonpolar moieties. | Could be used in specialized emulsification or surface modification applications. |

| Adhesives | Potential use as an adhesion promoter or formulation modifier. | Could improve bond strength and durability on certain substrates. |

Environmental Chemistry and Fate of Phosphorous Diphenyl Ester

Environmental Distribution and Partitioning Behavior across Environmental Compartments (Air, Water, Soil, Sediment)

The distribution of DPHP in the environment is governed by its physicochemical properties and its formation from parent compounds. As an ionized chemical, DPHP's partitioning behavior differs significantly from its neutral precursor, TPHP. industrialchemicals.gov.au

Air: DPHP is expected to degrade in the atmosphere through reactions with photochemically generated hydroxyl radicals. industrialchemicals.gov.au Its association with airborne particles can influence its atmospheric lifetime. Studies have shown that when deposited on ammonium (B1175870) sulfate (B86663) particles, the atmospheric half-life of DPHP is estimated to be between 2.1 and 5.3 days. industrialchemicals.gov.au While long-range transport may occur, it is often linked to the transport of its parent compounds, like TPHP, which adsorb to atmospheric particles. industrialchemicals.gov.au DPHP is also found in indoor dust, indicating its presence in indoor air environments. vu.nlnih.gov

Water: The water compartment is the primary reservoir for DPHP upon its release or formation in the environment. industrialchemicals.gov.au As a weak organic acid that is ionized in the typical pH range of surface waters (pH 4–9), it is more water-soluble than its parent compounds. industrialchemicals.gov.au Its presence has been noted in various water systems, often as a result of the breakdown of other aryl phosphates. researchgate.net

Soil and Sediment: In contrast to TPHP which tends to partition to soil and sediment, DPHP exhibits low sorption onto these matrices. industrialchemicals.gov.aunih.gov Research on its sorption behavior onto clay-rich soils and sandy sediment reported a low average log KOC value, indicating limited binding to organic carbon in soil and sediment. nih.govresearchgate.net This low degree of sorption suggests that DPHP is mobile in soil and has the potential for rapid transport into groundwater systems. nih.govresearchgate.net

| Parameter | Value | Environmental Implication | Source |

|---|---|---|---|

| log KOC (Organic Carbon-Water Partition Coefficient) | 2.30 ± 0.42 | Low sorption to soil and sediment, indicating high mobility and potential for groundwater transport. | nih.govresearchgate.net |

Biodegradation and Abiotic Transformation Pathways in Environmental Matrices

Diphenyl phosphate is both a product of the transformation of other chemicals and a substance that undergoes further degradation. Its formation is a key step in the environmental breakdown of widely used aryl-phosphate flame retardants. industrialchemicals.gov.aunih.gov

Biodegradation: While specific biodegradation studies on DPHP in water or soil are limited, it is generally assumed to be readily biodegradable. industrialchemicals.gov.au This assumption is based on the fact that its primary precursor, TPHP, is readily biodegradable, and DPHP is an intermediate in this process. industrialchemicals.gov.au Studies on other organophosphate esters, such as tert-butylphenyl diphenyl phosphate, have identified DPHP as a biodegradation product, supporting its role within microbial degradation pathways. nih.govnih.gov

Abiotic Transformation: Non-biological processes also play a significant role in the fate of DPHP.

Hydrolysis: DPHP is the principal product of the pH-dependent hydrolysis of TPHP in water. industrialchemicals.gov.au However, DPHP itself appears resistant to further hydrolysis under neutral and basic conditions, which may be due to the deprotonation of its hydroxyl group. industrialchemicals.gov.au

Photodegradation: In the atmosphere, DPHP is subject to degradation by hydroxyl radicals. The calculated atmospheric half-life is approximately 17.4 hours, assuming typical hydroxyl radical concentrations. industrialchemicals.gov.au This process is influenced by the compound's association with atmospheric particles, which can extend its half-life to several days. industrialchemicals.gov.au

| Environmental Compartment | Degradation Pathway | Estimated Half-Life | Source |

|---|---|---|---|

| Atmosphere (Gas-phase) | Reaction with OH radicals | 17.4 hours | industrialchemicals.gov.au |

| Atmosphere (Adsorbed to particles) | Reaction with OH radicals | 2.1–5.3 days | industrialchemicals.gov.au |

Environmental Persistence and Transport Mechanisms in Ecosystems

Based on available data, diphenyl phosphate is not considered to be a persistent substance in the environment. industrialchemicals.gov.au Its susceptibility to both biotic and abiotic degradation pathways prevents it from remaining in ecosystems for extended periods.

Environmental Persistence: Regulatory assessments have concluded that DPHP does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance. industrialchemicals.gov.au Its degradation, particularly through biodegradation and atmospheric photo-oxidation, contributes to its non-persistent nature. industrialchemicals.gov.au

Transport Mechanisms: The primary transport mechanisms for DPHP are dictated by its chemical properties.

Waterborne Transport: Due to its water solubility and low sorption to solids, DPHP is readily transported within aquatic systems. industrialchemicals.gov.au This includes rapid movement through groundwater, which can be a significant pathway for contamination if a source is present. nih.govresearchgate.net

Atmospheric Transport: While DPHP itself has a relatively short atmospheric half-life, its potential for long-range transport is primarily linked to the atmospheric movement of its more stable parent compounds, such as TPHP, which are adsorbed to airborne particles. industrialchemicals.gov.au Degradation of these precursors during or after transport can then lead to the deposition of DPHP in remote regions. industrialchemicals.gov.au

Future Research Directions and Emerging Paradigms in Phosphorous Diphenyl Ester Chemistry

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of phosphate (B84403) esters, including diphenyl esters, is evolving beyond traditional methods. The focus is on developing protocols that offer higher yields, shorter reaction times, and milder, more sustainable conditions. researchgate.netnih.gov A key area of innovation is the use of novel organocatalysts. For instance, diphenyl ditelluride has been effectively employed as an organocatalyst for the dehydrogenative phosphorylation reaction between functionalized phenols and H-phosphonates, a reaction that can be accelerated using sonochemistry as an alternative energy source. researchgate.netresearchgate.net This approach has successfully produced a range of phosphate esters in yields up to 98% within a few hours. researchgate.netresearchgate.net

Electrochemical methods represent another promising frontier. Researchers have demonstrated a practical phosphorylation for generating organophosphates through an electrochemical dehydrogenative cross-coupling of P(O)-H compounds with phenols. researchgate.net This technique utilizes inorganic iodide salts as both redox catalysts and electrolytes in an undivided cell, eliminating the need for external oxidants or bases and presenting a green, eco-friendly synthetic route with high functional group tolerance. researchgate.net These emerging strategies signify a shift towards more efficient and environmentally benign synthesis of phosphorous diphenyl ester and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Phosphate Esters

| Methodology | Catalyst/Reagent | Conditions | Key Advantages | Yields |

|---|---|---|---|---|

| Organocatalysis | Diphenyl Ditelluride | Ultrasound irradiation, 25-80°C | Metal-free, mild conditions, short reaction times | Up to 98% |

| Electrosynthesis | Inorganic Iodide Salts | Undivided cell, no external oxidants/bases | Green and eco-friendly, high functional group tolerance | Moderate to excellent |

| Base Catalysis | Tertiary Amines (DBU, TBD) | Neat conditions, >100°C | Sustainable, uses diphenyl carbonate | Moderate to high |

Development of Novel Catalytic Systems Based on this compound Derivatives